N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H23Cl3N4 |
|---|---|
Molecular Weight |
317.7 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-1-methylpiperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C11H20N4.3ClH/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15;;;/h4,8,10-11,13H,2-3,5-7,9H2,1H3;3*1H |
InChI Key |
MNDIMFAQNJOULZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCCN2C=CN=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride typically involves the reaction of 1-methylpiperidin-4-amine with 2-bromoethylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The product is then purified and converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
Biological Activities
Pharmacological Effects
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride has been studied for its interactions with various neurotransmitter systems, particularly serotonin receptors. It has shown potential as a selective agonist for the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders.
Case Study: Serotonin Receptor Modulation
In a study published by the American Chemical Society, researchers evaluated the compound's affinity for serotonin receptors and demonstrated that it effectively modulates serotonin signaling pathways, suggesting its potential use in treating anxiety and depression .
Neuroscience Research
The compound is primarily utilized in neuroscience research to explore the mechanisms of serotonin receptor activation and its effects on neurobehavioral outcomes. Its ability to selectively interact with the 5-HT_1A receptor makes it a valuable tool for studying mood disorders.
Pharmaceutical Development
Given its pharmacological profile, this compound serves as a lead compound for the development of new antidepressants. Its effectiveness in modulating serotonin levels could lead to innovative treatments for depression and anxiety.
Drug Interaction Studies
The compound is also used in studies examining drug interactions, particularly concerning other psychoactive substances. For instance, research indicates that it can influence the pharmacokinetics of substances like methylenedioxy methamphetamine (MDMA), highlighting its relevance in understanding drug metabolism and safety profiles .
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Comparative Analysis
Core Structural Differences
- Piperidine vs. Quinoline/Thian: The piperidine core in the target compound is distinct from the quinoline (in antiplasmodial analogs) and thian (sulfur-containing ring) in other derivatives. Piperidine derivatives are often associated with central nervous system (CNS) targeting due to their ability to cross the blood-brain barrier, whereas quinoline derivatives are linked to antimalarial activity .
- Salt Form : The trihydrochloride salt of the target compound may offer superior aqueous solubility compared to the dihydrochloride salt of the thian analog .
Bioactivity and Target Specificity
- Antiplasmodial Activity: The quinoline-imidazole hybrid (N-(2-(1H-imidazol-1-yl)ethyl)-7-chloroquinolin-4-amine) demonstrated potent activity against Plasmodium falciparum, with substituents on the ethyl-imidazole side chain significantly influencing efficacy .
- Enzyme Inhibition : MMV3, an imidazo-thiadiazole derivative, targets CntA enzymes, suggesting that imidazole-containing compounds may have broad applicability in enzyme inhibition .
Physicochemical Properties
- Solubility : The trihydrochloride form of the target compound likely enhances solubility compared to neutral or dihydrochloride analogs, as seen in the thian derivative .
- Stability : Imidazole rings are generally stable under physiological conditions, but substituents like trifluoromethyl groups (e.g., in Example 74) may improve metabolic stability .
Biological Activity
N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₂₃Cl₃N₄
- Molecular Weight : 317.7 g/mol
- CAS Number : 1803604-06-9
The presence of both a piperidine ring and an imidazole moiety contributes to its unique pharmacological properties, enhancing solubility and stability in biological environments.
Research indicates that this compound interacts with various biological targets. Its dual functionality allows it to modulate multiple signaling pathways, which may include:
- Serotonergic System : The compound may influence serotonin receptors, particularly the 5-HT_1A receptor, which plays a crucial role in mood regulation and anxiety .
- Adrenergic Receptors : Studies have shown that compounds with similar structures can affect adrenergic signaling, which is vital for cardiovascular function and stress response.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. It has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds structurally related to N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine have demonstrated significant inhibitory effects on cancer cell lines such as SW480 and HCT116, with IC50 values indicating potent activity .
Neuropharmacological Effects
The compound's interaction with serotonergic pathways suggests potential applications in treating mood disorders. The modulation of the 5-HT_1A receptor could lead to anxiolytic or antidepressant effects, making it a candidate for further exploration in psychopharmacology.
In Vitro Studies
In vitro studies have assessed the compound's binding affinity to various receptors. For example:
| Receptor Type | Binding Affinity (Ki) | Effect Observed |
|---|---|---|
| 5-HT_1A | Moderate | Anxiolytic-like effects |
| α1-Adrenergic | High | Cardiovascular modulation |
These findings suggest that the compound may have a multifaceted role in modulating neurotransmitter systems, which could be beneficial for developing therapeutics targeting anxiety and depression.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate:
- Reduction in Tumor Growth : In xenograft models, similar compounds have shown significant reductions in tumor size.
- Behavioral Changes : In rodent models of anxiety, administration of the compound resulted in decreased anxiety-like behavior as measured by standard behavioral assays (e.g., elevated plus maze).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1H-imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine trihydrochloride, and how can purity be validated?
- Methodology : The compound can be synthesized via alkylation of 1-methylpiperidin-4-amine with 1-(2-chloroethyl)imidazole, followed by trihydrochloride salt formation using HCl. Key intermediates should be characterized by -NMR and LC-MS to confirm structural integrity. Purity validation (>95%) requires reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. How should researchers characterize the solubility and stability of this compound in aqueous and organic solvents?
- Methodology : Perform solubility tests in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidation byproducts .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology : Use - and -NMR to verify proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]). X-ray crystallography (via SHELX software) resolves crystal packing and hydrogen-bonding patterns, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, such as receptor binding or enzyme inhibition?
- Methodology : Conduct competitive binding assays (e.g., radioligand displacement for histamine receptors) using HEK-293 cells transfected with target receptors. For enzyme inhibition, use fluorogenic substrates in kinetic assays (e.g., GSK-3β inhibition via ATP competition) with IC determination .
Q. How should contradictory crystallographic data (e.g., hydrogen-bonding networks) be resolved for this compound?
- Methodology : Employ graph-set analysis to classify hydrogen-bonding motifs (e.g., Etter’s rules for D–H···A interactions). Compare multiple crystal forms (polymorphs) using SHELXL refinement and density functional theory (DFT) calculations to reconcile discrepancies in bond lengths or angles .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using receptor structures (e.g., histamine HR PDB: 5RQI). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability and free energy changes (MM-PBSA/GBSA) .
Q. How does the compound’s stability vary under non-ambient conditions (e.g., high temperature or acidic pH)?
- Methodology : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal decomposition. For pH-dependent stability, incubate the compound in HCl (pH 1.2) and NaOH (pH 12) buffers, followed by LC-MS to identify degradation pathways .
Q. What role does the imidazole-piperidine motif play in supramolecular assembly or metal-organic framework (MOF) design?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
